2,2'-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole)
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Overview
Description
2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) is an organic compound known for its unique structural properties and applications in various fields. This compound consists of a thiene ring flanked by two 6-methyl-1,3-benzoxazole units, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) typically involves the reaction of 2,5-dibromothiophene with 6-methyl-1,3-benzoxazole under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole units can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer, which is crucial for its applications in imaging and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide)
Uniqueness
2,2’-(Thiene-2,5-diyl)bis(6-methyl-1,3-benzoxazole) stands out due to its unique combination of a thiene core and benzoxazole units, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
CAS No. |
14016-23-0 |
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Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-methyl-2-[5-(6-methyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H14N2O2S/c1-11-3-5-13-15(9-11)23-19(21-13)17-7-8-18(25-17)20-22-14-6-4-12(2)10-16(14)24-20/h3-10H,1-2H3 |
InChI Key |
UQMMPTXZEGNQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)C |
Origin of Product |
United States |
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